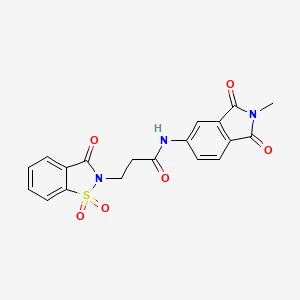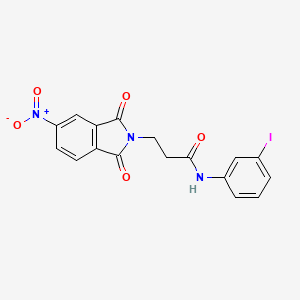![molecular formula C15H11BrClFO3 B3547892 3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3547892.png)
3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-methoxybenzaldehyde
Overview
Description
This compound is a derivative of benzene with multiple substituents including bromine, chlorine, fluorine, and methoxy groups . It has a molecular weight of 339.16 .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different substituent to the benzene ring . The order of these steps would be critical due to the directing effects of the substituents . For example, bromination could be achieved with Br2/FeBr3, a methoxy group could be introduced by a Williamson ether synthesis, and a benzyl group could be introduced by a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It has a benzene ring as the core structure, with bromine, methoxy, and benzyl-oxy substituents attached at the 3rd, 4th, and 5th positions respectively . The benzyl group itself has chlorine and fluorine substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the nature and position of its substituents. For instance, the bromine and methoxy groups are ortho/para directors, while the benzyl group is a meta director . Therefore, any further reactions, such as electrophilic aromatic substitution, would be affected by these directing effects .Mechanism of Action
Safety and Hazards
Based on the Safety Data Sheet of a similar compound, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled with protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
3-bromo-4-[(2-chloro-6-fluorophenyl)methoxy]-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO3/c1-20-14-6-9(7-19)5-11(16)15(14)21-8-10-12(17)3-2-4-13(10)18/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAGJPCPQDRWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-(1-piperidinylsulfonyl)benzoate](/img/structure/B3547813.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide](/img/structure/B3547822.png)
![N-(2-furylmethyl)-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide](/img/structure/B3547835.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-phenylglycinamide](/img/structure/B3547840.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B3547854.png)

![N~2~-(2-chlorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3547869.png)
![N-(2-fluorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3547877.png)

![2-{[2-(ethylsulfinyl)ethyl]thio}-6-(4-methoxyphenyl)-4-phenylnicotinonitrile](/img/structure/B3547883.png)
![2-({4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoyl}amino)benzoic acid](/img/structure/B3547887.png)
![N-{2-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-2,4,6-trimethyl-benzenesulfonamide](/img/structure/B3547891.png)
![ethyl (4-{[(2,6-difluorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B3547898.png)
![ethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B3547901.png)